Linagliptin N-Boc Impurity

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients Research

Impact on Drug Quality, Efficacy, and Research Integrity

The presence of impurities can have a multifaceted impact on a drug product. They can potentially reduce the therapeutic efficacy of the API, introduce toxic side effects, and affect the stability of the final formulation, leading to a shorter shelf-life. ganeshremedies.commusechem.comcontractpharma.com For instance, some impurities might be toxic or cause adverse reactions in patients. contractpharma.com Furthermore, the presence of unforeseen impurities can compromise the integrity of clinical research by introducing variability and confounding factors. Therefore, meticulous impurity profiling is essential to guarantee the quality, safety, and consistent performance of a drug. pharmaffiliates.comglobalpharmatek.com

Regulatory Frameworks and Scholarly Principles for Impurity Management

To safeguard public health, regulatory bodies such as the International Council for Harmonisation (ICH) have established comprehensive guidelines for the control of impurities in new drug substances and products. biotech-spain.comeco-vector.com The ICH Q3A and Q3B guidelines, for example, provide a framework for reporting, identifying, and qualifying impurities based on specific thresholds. biotech-spain.comeuropa.eu These guidelines mandate that any impurity present above a certain level (typically 0.10% for drugs with a maximum daily dose of 2g or less) must be identified and characterized. nih.gov Adherence to these regulatory standards, alongside sound scholarly principles of analytical chemistry and process optimization, forms the bedrock of effective impurity management in the pharmaceutical industry. globalpharmatek.comscirp.org

Overview of Linagliptin as an Active Pharmaceutical Ingredient (API)

Linagliptin is an orally active and potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govrcsb.org This inhibition slows the inactivation of incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. rcsb.orgdrugbank.com

Chemical Class and Structural Features

Chemically, Linagliptin is a xanthine (B1682287) derivative. nih.govebi.ac.uk Its structure features a xanthine core with several substituents, including a but-2-yn-1-yl group, a methyl group, a (4-methylquinazolin-2-yl)methyl group, and an aminopiperidin-1-yl group. nih.gov This specific arrangement of functional groups is responsible for its high affinity and selectivity for the DPP-4 enzyme. rcsb.org

| Property | Value | Source |

| IUPAC Name | 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | nih.gov |

| Chemical Formula | C25H28N8O2 | nih.gov |

| Molecular Weight | 472.54 g/mol | kegg.jp |

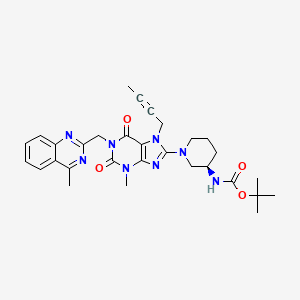

Definition and Research Relevance of Linagliptin N-Boc Impurity

Linagliptin N-Boc Impurity is a specific process-related impurity of Linagliptin. It is a derivative where the amino group on the piperidine (B6355638) ring of Linagliptin is protected by a tert-butyloxycarbonyl (Boc) group. This impurity is often used as an intermediate in some synthetic routes of Linagliptin to allow for selective reactions at other sites.

The research relevance of Linagliptin N-Boc Impurity is significant for several reasons. It serves as a crucial reference standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to monitor and quantify impurities in the final Linagliptin product. Studying the formation and stability of this impurity also aids in understanding potential degradation pathways of Linagliptin, which is vital for ensuring the drug's shelf-life and therapeutic consistency. Furthermore, its presence and concentration provide valuable information for optimizing manufacturing processes and quality control measures.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate | nih.gov |

| Chemical Formula | C30H36N8O4 | nih.gov |

| Molecular Weight | 572.7 g/mol | nih.gov |

| CAS Number | 668273-75-4 | nih.gov |

Structural Classification as a Related Substance and Synthetic Intermediate

Linagliptin N-Boc Impurity, also known as (R)-tert-butyl (1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate, is structurally very similar to the final Linagliptin molecule. nih.govsimsonpharma.comveeprho.com The key difference lies in the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality of the piperidine ring. This "Boc" group is a common tool in organic synthesis, used to temporarily shield a reactive amine group from participating in chemical reactions while other parts of the molecule are being modified.

This compound is classified as both a "related substance" and a "synthetic intermediate." nih.gov It is a related substance because of its close structural resemblance to Linagliptin. google.com It is considered a synthetic intermediate because it is a stepping stone in the chemical pathway to producing Linagliptin. tianmingpharm.comgoogle.com The Boc group is intentionally added during the synthesis and is later removed in a subsequent step to yield the final API. cbijournal.com Incomplete removal of this protecting group or side reactions can lead to its presence as an impurity in the final drug substance.

Table 1: Chemical Identifiers for Linagliptin N-Boc Impurity

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate nih.gov |

| CAS Number | 668273-75-4 nih.gov |

| Molecular Formula | C30H36N8O4 nih.gov |

| Molecular Weight | 572.67 g/mol nih.gov |

Role in Pharmaceutical Research and Development

Linagliptin N-Boc Impurity, while being an undesirable component in the final drug product, plays a crucial role in pharmaceutical research and development. Its significance lies in several key areas:

Process Optimization: The presence and quantity of this impurity provide valuable feedback on the efficiency of the deprotection step in the synthesis of Linagliptin. By monitoring the levels of Linagliptin N-Boc Impurity, chemists can refine reaction conditions to ensure complete removal of the Boc group, thereby maximizing the yield and purity of the final API.

Analytical Method Development: As a well-characterized chemical entity, Linagliptin N-Boc Impurity serves as a crucial reference standard for the development and validation of analytical methods. rasayanjournal.co.in Techniques like High-Performance Liquid Chromatography (HPLC) are developed to accurately detect and quantify the levels of this and other impurities in the Linagliptin drug substance. nih.govrasayanjournal.co.in This ensures that every batch of the medication meets the stringent purity requirements set by regulatory authorities.

Quality Control: In the routine quality control analysis of Linagliptin, this impurity is one of the specified substances that must be monitored. rasayanjournal.co.insynzeal.com Its presence above a certain threshold could indicate a deviation in the manufacturing process and would necessitate rejection of the batch.

Degradation Studies: Understanding the potential degradation pathways of a drug is a critical aspect of ensuring its stability and shelf-life. Studying the formation of impurities under various stress conditions (such as heat, light, and humidity) helps in developing stable formulations and appropriate storage recommendations. rasayanjournal.co.in

In essence, while the goal of pharmaceutical manufacturing is to minimize or eliminate impurities, the study and characterization of compounds like Linagliptin N-Boc Impurity are indispensable for producing safe, effective, and high-quality medications.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEIZFATTRGTNW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099745 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668273-75-4 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668273-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linagliptin N-boc impurity | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668273754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINAGLIPTIN N-BOC IMPURITY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3W7W93LXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Linagliptin N Boc Impurity Formation

Origin as a Process-Related Impurity

Process-related impurities are substances that form during the manufacturing process and can originate from starting materials, intermediates, or reagents. nih.govnih.govresearchgate.net The Linagliptin N-Boc Impurity is a classic example of an intermediate that, if not fully converted to the final product, persists as an impurity in the API.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. In the synthesis of Linagliptin, the N-Boc group is employed to temporarily block the reactive primary amine of (R)-3-aminopiperidine. googleapis.comnbinno.com This protection strategy is crucial as it allows for the selective formation of a bond between the secondary amine of the piperidine (B6355638) ring and the xanthine (B1682287) core of the molecule, preventing unwanted side reactions at the primary amine.

A common synthetic pathway involves the condensation of an 8-bromo-xanthine derivative with (R)-3-Boc-aminopiperidine to form the N-Boc protected Linagliptin intermediate. googleapis.comgoogle.com The final step in this sequence is the removal of the Boc group (deprotection) to yield Linagliptin. google.com While effective, the use of Boc-protected piperidine can be costly, and controlling impurities during its preparation can be challenging. google.comcbijournal.com This has led to the exploration of alternative protecting groups, such as phthalimide. cbijournal.com

The Linagliptin N-Boc Impurity is the direct precursor to Linagliptin in synthetic routes that utilize Boc protection. It is formed during the coupling reaction between the key intermediate, 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine, and the protected amine, (R)-3-Boc-aminopiperidine. google.com

The formation of the impurity in the final API occurs during the deprotection step. If the reaction to remove the Boc group is incomplete, the unreacted N-Boc Linagliptin intermediate will be carried through the process and crystallize with the final product. Therefore, the efficiency and completeness of the deprotection reaction are critical control points for minimizing this specific impurity.

Factors Influencing Impurity Generation During Synthesis

The generation of Linagliptin N-Boc Impurity is not solely dependent on the deprotection step but is also influenced by a range of factors throughout the synthesis, from reaction conditions to the quality of raw materials.

The conditions of both the coupling and deprotection reactions significantly impact the formation of the N-Boc impurity. Optimization of these parameters is essential for high yield and purity. acs.org

Coupling Reaction: The formation of the N-Boc Linagliptin intermediate is sensitive to the choice of base, solvent, and temperature. For instance, studies have compared different solvent systems, showing that using acetonitrile (B52724) at 80-85°C can lead to higher purity of the intermediate (98.5%) compared to using dimethyl sulfoxide (B87167) (DMSO) at 120°C (91.7%). google.com

Deprotection Reaction: The method used to remove the Boc group is a critical factor. The use of strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) has been reported to result in low yields (<50%) and the generation of other impurities, necessitating complex purification procedures. google.compatsnap.com To mitigate this, alternative, milder deprotection methods have been developed, such as using a methanol-water system, which can prevent certain side reactions and simplify purification. patsnap.com

Table 1: Influence of Reaction Conditions on N-Boc Intermediate Purity

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Resulting Purity (%) | Reference |

|---|---|---|---|---|---|

| Acetonitrile | Potassium Carbonate | 80-85 | 24-48 | 98.5 | google.com |

| DMSO | Potassium Carbonate | 120 | 10 | 91.7 | google.com |

The purity of starting materials is a cornerstone of quality control in pharmaceutical manufacturing. nih.govresearchgate.net Impurities present in the raw materials can be carried through the synthesis and contaminate the final product. nih.gov In the context of the Linagliptin N-Boc Impurity, the purity of two key starting materials is of particular importance:

(R)-3-Boc-aminopiperidine: The quality of this protected amine is crucial. Difficulties in controlling impurities during its preparation have been reported, which can impact the subsequent reaction steps. nbinno.comcbijournal.com

1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine: Impurities in this bromo-xanthine intermediate, such as regioisomers, can react in subsequent steps to form other process-related impurities that are difficult to remove from the final Linagliptin product. cbijournal.comresearchgate.net

Deprotection Side Reactions: The use of harsh acidic conditions (e.g., TFA) for Boc removal can cause the cleavage of other bonds in the molecule, such as the amide bond, leading to degradation products. patsnap.com

Coupling Side Reactions: During the formation of the N-Boc intermediate, side reactions can include the generation of debromination impurities. google.com The choice of reaction conditions, as detailed in a patent, can prevent the formation of such by-products. google.com

Theoretical Studies and Mechanistic Predictions of Formation

The presence of Linagliptin N-Boc Impurity in the final active pharmaceutical ingredient (API) is primarily understood as a process-related impurity. It is the protected intermediate from which Linagliptin is synthesized. Its occurrence signifies an incomplete deprotection reaction during the manufacturing process, where the tert-butyloxycarbonyl (Boc) protecting group is not fully cleaved from the piperidine amine. google.com Theoretical and mechanistic studies, therefore, focus on the reaction dynamics of this deprotection step.

Computational Chemistry Approaches to Reaction Pathways

While specific computational studies published in peer-reviewed literature focusing exclusively on the formation mechanism of Linagliptin N-Boc Impurity are not widely available, the principles of computational chemistry provide a robust framework for predicting such reaction pathways. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling chemical reactions to understand their energetics and mechanisms.

In the context of Linagliptin N-Boc Impurity, computational approaches would model the acid-catalyzed hydrolysis of the tert-butyl carbamate (B1207046) group, which is the standard industrial procedure for Boc deprotection. google.com Such studies would aim to:

Visualize Transition States: Determine the three-dimensional structure of the transition state, offering insights into the steric and electronic factors that govern the reaction rate.

Analyze Solvent Effects: Model the reaction in various solvents to predict how the solvent environment influences the reaction pathway and energetics. A patent for Linagliptin synthesis describes using a hydrophilic organic solvent for the deprotection step. google.com

A theoretical study would analyze the key steps of the acid-catalyzed Boc deprotection mechanism, and the typical parameters calculated are illustrated in the conceptual table below.

Table 1: Conceptual Parameters in a Computational Study of Boc Deprotection

| Parameter | Description | Relevance to Impurity Formation |

| Protonation Energy | The energy change associated with the protonation of the carbamate's carbonyl oxygen. | Determines the initial activation requirement for the reaction to proceed. |

| Transition State Energy (E_TS) | The energy barrier for the rate-limiting step, typically the cleavage of the C-O bond. | A high energy barrier can lead to slower reaction kinetics, increasing the chance of incomplete reaction and leaving residual N-Boc impurity. |

| Intermediate Stability | The energy of transient species, such as the carbamic acid and tert-butyl cation. | The stability of intermediates can influence the overall reaction pathway and the potential for side reactions. |

| Overall Reaction Energy (ΔE_rxn) | The net energy difference between the final products (Linagliptin) and the reactants (Linagliptin N-Boc Impurity). | Indicates the thermodynamic driving force for the deprotection. |

This table is a conceptual representation of parameters that would be analyzed in a computational chemistry study. Specific values are not available in the cited literature.

Kinetic and Thermodynamic Considerations in Impurity Formation

The persistence of Linagliptin N-Boc Impurity is fundamentally a kinetic issue. The goal of the synthesis is to drive the deprotection reaction to completion. However, if the reaction time, temperature, or reagent concentration is insufficient, the reaction may not reach its thermodynamic endpoint, resulting in the precursor being carried over as an impurity.

Forced degradation studies on Linagliptin itself provide insight into the molecule's general stability. While these studies did not report the formation of the N-Boc impurity, they established the kinetic behavior of Linagliptin degradation under various stress conditions. rasayanjournal.co.in For instance, the degradation of Linagliptin was found to follow zero-order kinetics under acidic, neutral, and oxidative hydrolysis, while alkaline hydrolysis followed first-order kinetics. ufms.br

Table 2: Kinetic Order of Linagliptin Degradation Under Stress Conditions

| Stress Condition | Kinetic Order | Reference |

| Acidic Hydrolysis (1 M HCl) | Zero-Order | ufms.br |

| Alkaline Hydrolysis (0.1 M NaOH) | First-Order | ufms.broup.com |

| Oxidative (10% H₂O₂) | Zero-Order | ufms.br |

| Neutral Hydrolysis | Zero-Order | ufms.br |

A thermoanalytical study of pure Linagliptin using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) has been conducted to determine its thermal stability and calculate key thermodynamic parameters associated with its decomposition. chemrj.org This analysis reveals that Linagliptin is less thermally stable than other antidiabetic drugs like Empagliflozin, as it begins to decompose at a lower temperature. chemrj.org The data from this study shows that the thermal degradation of Linagliptin follows first-order kinetics. chemrj.org

The calculated thermodynamic parameters for the first stage of Linagliptin's thermal decomposition provide a quantitative measure of the energy required to initiate its breakdown.

Table 3: Thermodynamic Parameters for Thermal Decomposition of Linagliptin

| Parameter | Symbol | Value (Horowitz-Metzger Method) | Value (Coats-Redfern Method) | Unit | Reference |

| Activation Energy | E | 118.195 | 108.382 | kJ/mol | chemrj.org |

| Frequency Factor | A | 3.29 x 10⁶ | 1.84 x 10⁶ | s⁻¹ | chemrj.org |

| Enthalpy of Activation | ΔH | 111.347 | 101.529 | kJ/mol | chemrj.org |

| Entropy of Activation | ΔS | -128.630 | -133.435 | J/mol·K | chemrj.org |

| Gibbs Free Energy | ΔG | 217.289 | 211.429 | kJ/mol | chemrj.org |

Data sourced from a thermoanalytical study on Linagliptin drug substance. chemrj.org

These values, particularly the high positive Gibbs free energy (ΔG), indicate that the thermal decomposition of Linagliptin is not a spontaneous process and requires a significant energy input, which speaks to the molecule's relative stability under normal conditions. The negative entropy of activation (ΔS) suggests that the transition state is more ordered than the reactants. chemrj.org

Advanced Analytical Methodologies for Linagliptin N Boc Impurity

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are the cornerstone for the separation and quantification of impurities in pharmaceutical substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful tools that offer the necessary resolution and sensitivity for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust and reliable HPLC method is a critical step in the analysis of Linagliptin N-Boc Impurity. nih.gov This involves the systematic optimization of various chromatographic parameters to achieve efficient separation from the active pharmaceutical ingredient (API) and other related substances.

The choice of stationary and mobile phases is paramount in achieving the desired chromatographic separation. For the analysis of Linagliptin and its impurities, including the N-Boc derivative, reversed-phase HPLC is commonly employed.

C18 columns are frequently utilized as the stationary phase due to their hydrophobicity, which allows for good retention and separation of the relatively non-polar Linagliptin molecule and its impurities. One developed method utilized a Kromasil C18 column for the separation of Linagliptin N-Boc Impurity along with other related substances. rasayanjournal.co.in Another study reported the use of a C18 stationary column (250 mm x 4.6 mm, 5 µm) for the HPLC analysis of Linagliptin and its four impurities, including the N-Boc impurity.

The mobile phase composition is meticulously adjusted to optimize the elution of the compounds of interest. A common approach involves a mixture of an aqueous buffer and an organic solvent. For instance, an isocratic elution mode has been successfully used with a mobile phase consisting of 0.1% phosphoric acid (pH 2.5) and acetonitrile (B52724). rasayanjournal.co.in The ratio of these components is critical; one method specified a composition of 65% mobile phase A (0.1% phosphoric acid, pH 2.5) and 35% mobile phase B (acetonitrile). The flow rate is also a key parameter, with 1.0 mL/min being a commonly employed value. rasayanjournal.co.in

Table 1: HPLC Method Parameters for Linagliptin N-Boc Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Kromasil C18 | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid (pH 2.5) | 0.1% Phosphoric Acid (pH 2.5) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution Mode | Isocratic | Isocratic (65% A : 35% B) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | Not Specified | 30 °C |

This table is interactive. You can sort and filter the data.

Diode Array Detection (DAD) and Photo Diode Array (PDA) are powerful detection techniques used in HPLC that provide spectral information in addition to the chromatographic data. researchgate.netugr.es This capability is particularly useful for impurity profiling as it allows for the assessment of peak purity and can aid in the preliminary identification of unknown compounds.

For the analysis of Linagliptin N-Boc Impurity, detection is typically performed in the ultraviolet (UV) region. A wavelength of 225 nm has been found to be suitable for the detection of both Linagliptin and its N-Boc impurity. rasayanjournal.co.in The use of a PDA detector at this wavelength enables the simultaneous monitoring of the analyte and any co-eluting impurities, ensuring the specificity of the analytical method. rasayanjournal.co.in The spectral data obtained from the DAD/PDA can be compared against a reference standard of the impurity to confirm its identity. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The enhanced resolving power of UHPLC is particularly advantageous for the analysis of complex impurity profiles, where impurities may be present at very low concentrations and elute closely to the main API peak. A rapid and facile UHPLC method has been developed for the simultaneous determination of two potential genotoxic impurities in Linagliptin, demonstrating the technique's suitability for trace-level analysis. nih.gov The development of such methods is crucial for ensuring the quality and safety of the drug substance.

Spectroscopic and Hyphenated Techniques for Identification and Characterization

While chromatographic techniques are excellent for separation and quantification, spectroscopic and hyphenated techniques are indispensable for the definitive identification and structural characterization of impurities.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion Information

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or UHPLC (LC-MS), it provides highly specific and sensitive detection, as well as crucial information about the molecular weight of the analytes.

LC-MS has been instrumental in the impurity profiling of Linagliptin. nih.gov For the Linagliptin N-Boc Impurity, mass spectrometry provides the molecular ion information, which is a key piece of data for its identification. The technique is sensitive enough to detect and identify impurities present at very low levels.

Tandem Mass Spectrometry (MS/MS) takes this a step further by allowing for the fragmentation of a selected parent ion, providing structural information about the molecule. This fragmentation pattern can serve as a "fingerprint" for the compound, enabling its unambiguous identification. The use of LC-MS/MS is a powerful tool for the characterization of process-related impurities and degradation products of Linagliptin.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Linagliptin |

| Linagliptin N-Boc Impurity |

| Acetonitrile |

This table is interactive. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules like the Linagliptin N-Boc Impurity. researchgate.net It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for an unambiguous assignment of the molecular structure.

One-dimensional NMR provides the fundamental data for structural elucidation. researchgate.net

¹H-NMR (Proton NMR): The ¹H-NMR spectrum would show distinct signals for all non-equivalent protons in the molecule. Key expected signals include the singlets for the methyl protons on the Boc group and the xanthine (B1682287) ring, the complex multiplets for the protons on the piperidine (B6355638) and quinazoline (B50416) rings, and the signals corresponding to the butynyl group. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal are used to assign it to a specific proton in the structure.

¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, which should align with the 30 carbons in the proposed structure. Distinct signals would be expected for the carbonyl carbons of the xanthine and Boc groups, the sp-hybridized carbons of the alkyne, the aromatic carbons of the quinazoline ring, and the aliphatic carbons of the piperidine ring and methyl groups.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the proton-proton networks within the piperidine ring and other aliphatic chains. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the different fragments of the molecule, such as linking the piperidine ring to the xanthine core and confirming the position of the Boc and butynyl groups. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of Linagliptin N-Boc Impurity would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Analysis of these bands confirms the presence of key structural features.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Carbamate) | ~3300-3400 | Stretching |

| C-H (Aromatic/Aliphatic) | ~2850-3100 | Stretching |

| C≡C (Alkyne) | ~2100-2260 | Stretching |

| C=O (Amide/Carbamate) | ~1650-1750 | Stretching |

| C=N, C=C (Aromatic Rings) | ~1500-1600 | Stretching |

| C-O (Carbamate) | ~1200-1300 | Stretching |

The presence of multiple strong carbonyl (C=O) absorption bands would be a key feature, corresponding to the two amide groups in the xanthine ring and the carbamate (B1207046) group. The N-H stretch of the carbamate and the weak but sharp alkyne (C≡C) stretch would also be important diagnostic peaks. mdpi.com

Method Validation and Performance Evaluation

Once an analytical method, such as High-Performance Liquid Chromatography (HPLC), is developed for the quantification of Linagliptin N-Boc Impurity, it must be validated to ensure its reliability, accuracy, and precision. rasayanjournal.co.in Validation is performed according to guidelines from the International Council for Harmonisation (ICH). asianpubs.org

A validated HPLC method for Linagliptin and its related substances, including the N-Boc impurity, has demonstrated high performance. rasayanjournal.co.in Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products.

Linearity: The method demonstrates a linear relationship between the concentration of the impurity and the analytical response over a specified range.

Accuracy: The accuracy is determined by recovery studies, where a known amount of the impurity is spiked into a sample and the percentage recovered is measured. For the N-Boc impurity, recovery has been shown to be between 100.83% and 101.61%. rasayanjournal.co.in

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), precision is expressed as the relative standard deviation (%RSD) of a series of measurements.

Limit of Detection (LOD): The lowest amount of the impurity that can be detected but not necessarily quantified. For Linagliptin N-Boc Impurity, the LOD has been reported as 0.015 ppm. rasayanjournal.co.in

Limit of Quantitation (LOQ): The lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy. The LOQ for this impurity was found to be 0.045 ppm. rasayanjournal.co.in

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.

| Validation Parameter | Result | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.015 ppm | rasayanjournal.co.in |

| Limit of Quantitation (LOQ) | 0.045 ppm | rasayanjournal.co.in |

| Accuracy (% Recovery) | 100.83% - 101.61% | rasayanjournal.co.in |

| Precision (%RSD) | < 1.0% | rasayanjournal.co.in |

Assessment of Linearity, Sensitivity (LOD, LOQ), Precision, and Accuracy

The validation of an analytical method for quantifying Linagliptin N-Boc Impurity involves a comprehensive assessment of several key performance parameters. These tests ensure that the method is reliable, reproducible, and fit for its intended purpose in a quality control environment.

Linearity A method's linearity is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For Linagliptin N-Boc Impurity, linearity is typically established by preparing a series of solutions at different concentrations and analyzing them. In one validated High-Performance Liquid Chromatography (HPLC) method, a linear relationship was demonstrated for Linagliptin N-Boc Impurity over a concentration range of 0.045 parts per million (ppm) to 450 ppm. rasayanjournal.co.in The strength of this linear relationship is confirmed by a high variance coefficient (R²) of 0.9998, indicating a strong correlation between the concentration and the instrument's response. rasayanjournal.co.in

Sensitivity (LOD & LOQ) The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are often calculated based on the signal-to-noise ratio of the analytical instrument's response, typically 3:1 for LOD and 10:1 for LOQ. rasayanjournal.co.in For Linagliptin N-Boc Impurity, a highly sensitive HPLC method demonstrated an LOD of 0.015 ppm and an LOQ of 0.045 ppm. rasayanjournal.co.in These low values indicate the method's capability to detect and quantify even trace amounts of the impurity.

Precision Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the Relative Standard Deviation (%RSD). For the analysis of Linagliptin impurities, including the N-Boc variant, methods have demonstrated excellent precision, with %RSD values ranging from 0.128% to 0.969%. rasayanjournal.co.in This low variability in results confirms the method's repeatability. rasayanjournal.co.in Intermediate precision, which assesses the method's performance on different days with different analysts and equipment, has also been found to be well within acceptable limits, with %RSD values below 1.8%. nih.gov

Accuracy Accuracy is assessed through recovery studies, where a known amount of the impurity is added (spiked) into a sample matrix and the method is used to measure the recovered amount. The closeness of the measured value to the true value, expressed as a percentage recovery, determines the method's accuracy. For Linagliptin N-Boc Impurity, recovery studies have shown considerably strong accuracy, with values ranging from 100.83% to 101.61%. rasayanjournal.co.in

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.045 ppm - 450 ppm | - |

| Correlation Coefficient (R²) | 0.9998 | ≥ 0.99 |

| Limit of Detection (LOD) | 0.015 ppm | S/N Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | 0.045 ppm | S/N Ratio ≥ 10:1 |

| Precision (%RSD) | 0.128% - 0.969% | ≤ 2.0% |

| Accuracy (% Recovery) | 100.83% - 101.61% | 98.0% - 102.0% |

Application of Impurity Reference Standards in Analytical Research

The availability of a pure, well-characterized reference standard for Linagliptin N-Boc Impurity is fundamental to analytical research and quality control. nih.govsynzeal.com These standards serve several critical functions.

Method Development and Validation : A reference standard is essential for developing and validating analytical techniques like HPLC. It is used to determine key parameters such as retention time, response factor, linearity, accuracy, and precision. nih.gov

Purity Assessment and Quality Control : In routine quality control, the reference standard is used to identify and quantify the Linagliptin N-Boc Impurity in batches of the drug substance. google.com By comparing the response of the impurity in a sample to the response of the known standard, its concentration can be accurately determined, ensuring it does not exceed the strict limits set by regulatory bodies.

Stability and Degradation Studies : Reference standards are used in forced degradation studies to help identify potential degradation products that may arise when the drug is exposed to various stressors like light, heat, or humidity. Understanding these degradation pathways is crucial for establishing the drug's shelf life and appropriate storage conditions.

In essence, the Linagliptin N-Boc Impurity reference standard is an indispensable tool that enables the precise identification and measurement of this impurity, thereby safeguarding the quality, safety, and efficacy of the final Linagliptin drug product. nih.gov

Strategies for Control and Mitigation of Linagliptin N Boc Impurity

Process Development and Optimization for Impurity Reduction

Minimizing the formation of the Linagliptin N-Boc impurity from the outset is the most efficient control strategy. This involves a deep understanding of the reaction mechanism and the influence of various process parameters on the impurity profile.

Application of Design of Experiments (DoE) in Synthetic Route Development

Design of Experiments (DoE) is a powerful statistical tool for systematically optimizing chemical processes. figshare.comresearchgate.net By simultaneously varying multiple factors, DoE allows for the identification of critical process parameters (CPPs) and their interactions, leading to a robust and high-purity manufacturing process. figshare.comresearchgate.net In the context of Linagliptin synthesis, DoE has been applied to control the formation of critical impurities, including precursors and side-products related to the N-Boc intermediate. researchgate.net

The table below illustrates typical factors that might be investigated in a DoE study for a reaction step producing a Boc-protected intermediate.

| Factor | Levels Investigated (Example) | Potential Impact on N-Boc Impurity Profile |

| Temperature | 60°C, 80°C, 100°C | Affects reaction rate and formation of thermal degradation byproducts. |

| Base Equivalents | 1.5, 2.0, 2.5 eq. | Stoichiometry can influence the rate of side reactions or degradation of the Boc group. |

| Solvent Type | DMSO, DMAc, NMP | Solvent polarity and properties can affect reaction kinetics and impurity solubility. |

| Reaction Time | 8h, 12h, 16h | Longer times may lead to the formation of degradation products. |

Modification of Reaction Conditions and Reagent Selection to Suppress Formation

The formation of the N-Boc impurity and other process-related impurities is highly dependent on the chosen reaction conditions. The key reaction is the coupling of a xanthine (B1682287) derivative with (R)-3-t-butyloxycarbonylamino piperidine (B6355638). google.comepo.org Careful selection of reagents and reaction parameters is crucial to ensure high conversion and minimize side reactions.

Solvent and Base Selection: The reaction can be carried out in various dipolar aprotic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), or 1,4-dioxane. epo.org The choice of base is also critical; both inorganic bases (e.g., potassium carbonate, sodium carbonate) and organic bases (e.g., N,N-Diisopropylethylamine (DIPEA), triethylamine) have been utilized. epo.orggoogle.com It has been found that the use of an organic base over an inorganic one can lead to improvements in both yield and purity of the resulting Boc-protected Linagliptin. google.com

Temperature and Catalyst: The reaction temperature is typically elevated, ranging from 60°C to 140°C. epo.org The addition of a catalyst, such as potassium iodide, can accelerate the reaction, particularly when alkylating the xanthine core, allowing for lower reaction temperatures (e.g., 50-55°C). epo.org

The following table summarizes various reported reaction conditions for the synthesis of Boc-Linagliptin, highlighting the diversity of approaches to control the reaction outcome.

| Solvent | Base | Temperature | Catalyst | Reference |

| Dimethylacetamide (DMAc) | Potassium Carbonate | 80-85°C | None | google.com |

| 1,4-Dioxane | N,N-Diisopropylethylamine (DIPEA) | 110°C | None | epo.org |

| Dimethyl Sulfoxide (DMSO) | Potassium Carbonate | 80-85°C | Potassium Iodide | epo.org |

| Methyl Isobutyl Ketone (MIBK) | Potassium Carbonate | 105-110°C | None | researchgate.net |

Role of In-Process Controls and Monitoring

In-process controls (IPCs) are essential for monitoring the progress of the reaction and ensuring that impurity levels remain within acceptable limits. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. nih.gov By taking samples at various time points during the reaction, chemists can track the consumption of starting materials and the formation of the desired product and any impurities, including the N-Boc intermediate. google.com

Developing and validating a robust, stability-indicating HPLC method is crucial for accurately quantifying not only the Linagliptin N-Boc Impurity but also other potential degradants and process-related substances. rasayanjournal.co.in Such methods allow for the precise identification and measurement of the N-Boc impurity, ensuring that its levels are controlled. IPCs provide the data needed to determine the optimal reaction endpoint, preventing the formation of excess impurities that can result from unnecessarily long reaction times or excursions in temperature. epo.org

Purification Techniques for Impurity Removal

In cases where the Linagliptin N-Boc impurity or other process-related impurities are present in the crude product, robust purification methods are required to achieve the high purity necessary for an API.

Recrystallization Methodologies

Recrystallization is a fundamental and highly effective technique for purifying solid compounds. mt.com The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system at varying temperatures. mt.com For Linagliptin and its intermediates, several recrystallization methodologies have been developed.

The crude Boc-Linagliptin intermediate can be purified by crystallization from a mixture of methanol (B129727) and isopropanol. google.com Similarly, purification of related intermediates has been achieved using 2-propanol. epo.org The final Linagliptin API, after deprotection of the Boc group, is often subjected to one or more crystallizations to remove any remaining impurities. A common and effective solvent for the final purification of Linagliptin is ethanol (B145695). google.com Another reported method involves crystallization from a mixture of methanol and isopropyl alcohol. quickcompany.in

The table below details solvent systems used for the purification of Linagliptin and its Boc-protected intermediate.

| Compound | Solvent System | Process Step | Reference |

| Boc-Linagliptin | Methanol / Isopropanol | Intermediate Purification | google.com |

| Linagliptin (Crude) | Methanol / Isopropyl Alcohol | Final API Purification | quickcompany.in |

| Linagliptin (Crude) | Ethanol | Final API Purification | google.com |

Salt Formation and pH Adjustment Strategies

Manipulating the pH of the reaction mixture during workup is a powerful strategy for separating impurities. Linagliptin, with its basic aminopiperidine moiety, can be converted into a salt by treatment with an acid. This alters its solubility, allowing for separation from neutral or less basic impurities like the N-Boc intermediate.

A common purification strategy involves an acid-base treatment. Crude Linagliptin can be dissolved in an aqueous acidic solution and washed with an organic solvent to remove non-basic impurities. google.com Subsequently, the pH of the aqueous layer is adjusted to a basic range (e.g., pH 10-11) using a base like potassium carbonate or sodium hydroxide (B78521) solution. google.comresearchgate.net This regenerates the Linagliptin free base, which can then be extracted into an organic solvent like dichloromethane (B109758), leaving water-soluble impurities behind. google.comquickcompany.in This process effectively purifies the API before the final recrystallization step. The formation of specific salts, such as benzoate (B1203000) or mandelate, has also been employed as a purification step, followed by liberation of the free base via pH adjustment. quickcompany.in

Advanced Separation Techniques (e.g., Preparative Chromatography, Nanofiltration)

Advanced separation techniques are crucial for the isolation and removal of impurities like Linagliptin N-Boc Impurity from active pharmaceutical ingredients (APIs). These methods offer high resolution and efficiency, ensuring the final product meets stringent purity standards.

Preparative Chromatography: Preparative high-performance liquid chromatography (HPLC) is a widely utilized technique for purifying pharmaceutical compounds and isolating impurities for characterization. biomedres.usresearchgate.net This method operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. By selecting appropriate stationary and mobile phases, components of a mixture are separated based on their differential interactions, allowing for the collection of highly purified fractions. biomedres.usresearchgate.net Recycling chromatography is an advanced form of this technique that enhances resolving power by recirculating the analyte through the chromatographic columns multiple times. mdpi.com This approach is particularly effective for separating difficult-to-resolve mixtures and trace-level impurities. mdpi.com In one application, a twin-column recycling chromatography system successfully improved the purity of three trace impurities from initial concentrations of 0.15%-0.36% to purities of 81.56%-97.82%. mdpi.com

Nanofiltration: Nanofiltration is a membrane-based separation technology that uses porous membranes with pore sizes typically between 0.5 and 2 nanometers. siva-unit.com This technique is effective for separating small molecules, such as pharmaceutical impurities, from solutions. siva-unit.com In the pharmaceutical industry, organic solvent nanofiltration is applied to separate and purify APIs and their intermediates. nsf.gov The process works by applying pressure to a solution, forcing the solvent to pass through the membrane while retaining larger solute molecules like impurities. siva-unit.com The effectiveness of nanofiltration depends on factors such as the membrane's pore size, the molecular weight of the compounds, and operating conditions like pressure and feed flow rate. nih.govmdpi.com Studies have demonstrated that nanofiltration membranes can achieve high rejection rates for pharmaceutical compounds, often exceeding 95%. nsf.govnih.gov This makes it a valuable tool for concentrating and purifying active ingredients and removing unwanted impurities during manufacturing. siva-unit.com

Stability Considerations in Relation to Impurity Control

Understanding the stability of Linagliptin is fundamental to controlling impurity formation. Forced degradation studies and analysis of environmental factors provide critical insights into the degradation pathways and the conditions that promote the generation of impurities.

Forced Degradation Studies to Understand Impurity Pathways (excluding specific N-Boc degradation)

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. wjpr.netamazonaws.com These studies involve exposing the API to conditions more severe than accelerated stability testing to understand degradation pathways. wjpr.netamazonaws.com As per International Council for Harmonisation (ICH) guidelines, Linagliptin has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light. wjpr.netamazonaws.comnih.gov

Research indicates that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions. nih.govresearchgate.netnih.govresearchgate.net Significant degradation has been observed when the drug is exposed to acidic environments, with one study reporting 16.42% degradation after 24 hours at 60°C. nih.gov Another study noted approximately 28% degradation under acidic conditions after five hours. ufms.br Similarly, oxidative stress using hydrogen peroxide leads to substantial degradation, with one report indicating 39.22% degradation of Linagliptin. nih.govjchr.org

Conversely, Linagliptin demonstrates greater stability under alkaline, thermal, and photolytic stress. nih.govresearchgate.net Multiple studies have reported no significant degradation effects when the drug is exposed to heat or light. nih.govresearchgate.netresearchgate.netpharmacophorejournal.com Stability data from batches stored for up to 60 months showed no significant changes, and photostability studies confirmed the product is stable when exposed to light. geneesmiddeleninformatiebank.nl While some degradation is observed under basic conditions, it is generally less pronounced than in acidic or oxidative environments. nih.govufms.br One study found only 2.56% degradation after 10 days at 60°C in an alkaline solution. nih.gov

The following table summarizes findings from various forced degradation studies on Linagliptin.

Environmental Factors and Their Influence on Impurity Levels (e.g., temperature, pH, light)

Environmental factors such as pH, temperature, and light play a significant role in the chemical stability of APIs and can influence the rate and type of impurity formation. nih.gov Understanding the impact of these factors is crucial for developing stable formulations and defining appropriate storage conditions. amazonaws.comnih.gov

Influence of pH: The pH of a solution is a critical factor affecting the stability of Linagliptin. Forced degradation studies consistently show that Linagliptin degrades significantly more under acidic conditions than in neutral or alkaline environments. nih.govresearchgate.netoup.com Acid hydrolysis can lead to the formation of several degradation products. nih.gov In contrast, the drug shows relative stability to base hydrolysis, with studies reporting minimal to no significant degradation even after extended periods. nih.govnih.govresearchgate.net The rate of hydrolysis is also dependent on temperature, with higher temperatures accelerating degradation under both acidic and basic conditions. oup.com

Influence of Temperature: Temperature is another key factor that can impact the stability of Linagliptin. While the drug substance has been found to be relatively stable under dry heat conditions, elevated temperatures can accelerate degradation in the presence of other stressors, such as acid, base, or oxidizing agents. nih.govresearchgate.netoup.com For instance, kinetic studies of Linagliptin degradation in acidic, alkaline, and oxidative solutions were performed at elevated temperatures (ranging from 40°C to 100°C) to accelerate the reaction rates and predict long-term stability. oup.com However, in its solid form and under recommended storage conditions (25°C/60% RH), Linagliptin demonstrates excellent thermal stability. geneesmiddeleninformatiebank.nl

Influence of Light: Photostability studies are conducted to assess the impact of light on the drug substance. Linagliptin has been shown to be highly stable when exposed to both UV and daylight. geneesmiddeleninformatiebank.nloup.com Multiple studies concluded that no significant degradation occurs under photolytic conditions, indicating that light is not a major factor in the formation of impurities for this compound. nih.govnih.govresearchgate.netpharmacophorejournal.com

The following table summarizes the influence of key environmental factors on the stability of Linagliptin.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Approaches for Impurity Profiling

The accurate detection and quantification of impurities like Linagliptin N-Boc Impurity are paramount. While High-Performance Liquid Chromatography (HPLC) is a well-established method, future research is geared towards platforms that offer greater speed, sensitivity, and efficiency. whmicro.com

The trend towards miniaturization in analytical chemistry is driven by the need for reduced sample and solvent consumption, faster analysis times, and the potential for high-throughput screening (HTS). nih.govijfmr.com

Microfluidics and Lab-on-a-Chip (LOC) Technology : These platforms miniaturize laboratory functions onto a small chip, enabling the manipulation of minute fluid volumes. elveflow.com For impurity analysis, a microfluidic device could integrate sample preparation, separation, and detection into a single, automated process. whmicro.comnih.gov This technology offers significant advantages, including drastically reduced reagent use and faster analysis, making it a powerful tool for rapid screening of synthesis batches for impurities. whmicro.comnih.govnih.gov

High-Throughput Screening (HTS) : HTS leverages robotics and automation to test a vast number of samples simultaneously, often in microplate formats (e.g., 384 or 1536 wells). bmglabtech.compharmamodels.netwikipedia.org While traditionally used in drug discovery, HTS principles can be adapted for quality control to rapidly screen for the presence of specific impurities under various process conditions. youtube.comnih.gov This allows for a more comprehensive understanding of how different parameters affect impurity formation.

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. nih.govresearchgate.net Analytical techniques used for impurity profiling, such as chromatography, generate large datasets. Chemometrics provides the tools to analyze this data effectively, improving the reliability of results and enhancing process understanding.

Key chemometric techniques applicable to impurity analysis include:

Principal Component Analysis (PCA) : PCA is a data reduction technique that can simplify complex datasets. In the context of impurity profiling, it can be used to identify variations between different batches of Linagliptin, potentially correlating these variations with specific process parameters that lead to the formation of Linagliptin N-Boc Impurity.

Partial Least Squares (PLS) Regression : PLS is a regression method that can model the relationship between multiple analytical measurements (e.g., chromatogram data) and specific outcomes (e.g., impurity concentration). This can be used to build predictive models for impurity levels based on spectroscopic or chromatographic data. nih.gov

| Technique | Description | Application in Impurity Profiling |

|---|---|---|

| Principal Component Analysis (PCA) | A statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. | Simplifies complex datasets from chromatographic analysis to identify batch-to-batch variations and detect outliers that may indicate quality issues. researchgate.net |

| Partial Least Squares (PLS) Regression | A statistical method that builds a predictive model based on the relationship between two sets of variables. | Models the correlation between analytical data (e.g., spectra, chromatograms) and impurity concentrations to predict impurity levels in new batches. nih.gov |

| Cluster Analysis | A technique for grouping a set of objects in such a way that objects in the same group (or cluster) are more similar to each other than to those in other groups. | Groups batches of Linagliptin based on their impurity profiles, helping to identify manufacturing inconsistencies. researchgate.net |

Green Chemistry Principles in Impurity Control

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This principle is increasingly important in the pharmaceutical industry to enhance safety and sustainability.

The ideal approach to impurity control is to prevent their formation in the first place. Research into the synthesis of Linagliptin is focusing on more sustainable and efficient routes.

One-Pot Synthesis : Several patents describe "one-pot" or "single-pot" methods for preparing Linagliptin. patsnap.com This approach involves conducting multiple reaction steps in a single reactor without isolating intermediates. The benefits include reduced raw material costs, shorter production times, and significantly less chemical waste. patsnap.com Crucially, these streamlined processes can also lead to fewer generated impurities and higher product quality, making them an environmentally friendly alternative to traditional multi-step syntheses. patsnap.com

Purification processes, particularly chromatography, are major consumers of organic solvents in the pharmaceutical industry. nih.govnih.gov Greening these methods is a key area of research.

Replacement of Hazardous Solvents : Traditional reversed-phase HPLC methods for analyzing Linagliptin and its impurities often use acetonitrile (B52724) and methanol (B129727). nih.gov Research is focused on replacing these with greener alternatives. Ethanol (B145695), which is biodegradable and can be produced from renewable resources, has emerged as a viable replacement for acetonitrile in many HPLC applications. researchgate.netnih.govwiley.com The use of aqueous mobile phases, sometimes with additives like ionic liquids or micelles, is another strategy to make chromatographic separations more environmentally friendly. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) : SFC is an alternative separation technique that uses supercritical carbon dioxide as the primary mobile phase. This significantly reduces the consumption of organic solvents, positioning SFC as a powerful green technology for pharmaceutical analysis and purification.

| Conventional Method/Reagent | Green Alternative | Environmental Benefit |

|---|---|---|

| Multi-step synthesis with intermediate isolation | One-pot synthesis | Reduces solvent use, energy consumption, and chemical waste; minimizes side reactions and impurity formation. patsnap.com |

| Acetonitrile/Methanol in HPLC | Ethanol/Water mixtures | Reduces toxicity and environmental impact; ethanol is biodegradable and can be sourced from renewable resources. researchgate.netnih.govwiley.com |

| High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Uses compressed CO2 as the main mobile phase, drastically cutting organic solvent consumption. |

| Traditional solvent-based extraction | Aqueous extraction with pH adjustment | Eliminates the need for large volumes of organic solvents for purification steps. |

Integrated Quality by Design (QbD) Approaches for Impurity Management

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govresearchgate.net

For managing impurities like Linagliptin N-Boc Impurity, a QbD approach is invaluable. It involves identifying which material attributes and process parameters have the greatest effect on the generation of impurities. nih.gov By using statistical tools like Design of Experiments (DoE), researchers can systematically study the impact of multiple factors (e.g., temperature, reaction time, reagent concentration) on the final impurity profile. bmglabtech.com

This understanding allows for the creation of a "design space"—a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. pharmamodels.net Operating within this design space ensures that the manufacturing process for Linagliptin consistently produces a final product where Linagliptin N-Boc Impurity and other critical impurities are controlled to acceptable levels. pharmamodels.netnih.gov Several studies have successfully applied QbD principles to develop robust, stability-indicating HPLC methods for Linagliptin, ensuring that the analytical methods themselves are reliable for impurity monitoring throughout the product's shelf life. pharmamodels.netresearchgate.net

Predictive Modeling for Impurity Formation and Control

The paradigm for impurity management is shifting from reactive detection to proactive prediction and control. Predictive modeling, combining computational and experimental approaches, is at the forefront of this evolution.

Forced Degradation Studies: A cornerstone of predictive analysis involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light. wjpr.netnih.govmdpi.com These studies help to identify potential degradation products that could form during storage and handling. For instance, forced degradation studies on Linagliptin have shown its susceptibility to degradation under acidic and oxidative conditions. nih.gov Such studies provide a foundational understanding of the molecule's stability and potential degradation pathways.

In Silico and Computational Modeling: The future of impurity prediction lies in the increased use of in silico tools and computational modeling. These methods can predict potential degradation pathways and the toxicological profiles of impurities before they are even synthesized. Databases and software can be used to predict reactions and major degradation products that may form during storage. nih.gov The International Council on Harmonisation (ICH) M7 guidance encourages the use of in silico prediction systems for assessing DNA reactive (mutagenic) impurities. nih.gov This approach involves using two complementary computational methodologies—an expert rule-based and a statistical algorithm—to predict mutagenic potential. nih.gov Expert knowledge can then be used to review the output and resolve any conflicting predictions. nih.gov

Furthermore, computational fluid dynamics (CFD) is an emerging tool to optimize reaction conditions in real-time. By simulating fluid flow, heat transfer, and chemical reactions, CFD can help in designing manufacturing processes that minimize the formation of impurities from the outset. pharmaguru.co

| Predictive Modeling Approach | Description | Application in Impurity Control |

| Forced Degradation Studies | Experimental testing of a drug substance under stress conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation products. wjpr.netnih.gov | Elucidates degradation pathways and helps in the development of stability-indicating analytical methods. wjpr.net |

| In Silico Toxicology | Use of computer-based models to predict the toxicity (e.g., mutagenicity, carcinogenicity) of chemical structures. premier-research.commdpi.com | Allows for early hazard identification of potential impurities, guiding process development and control strategies to mitigate risks. premier-research.com |

| Computational Fluid Dynamics (CFD) | Numerical methods to model fluid flow and reaction kinetics within a manufacturing process. pharmaguru.co | Optimizes process parameters to reduce the formation of by-products and impurities during synthesis. pharmaguru.co |

Real-time Monitoring and Control Strategies in Manufacturing Research

To enhance the quality and consistency of pharmaceutical manufacturing, there is a significant move towards real-time monitoring and control, a core principle of the Process Analytical Technology (PAT) framework endorsed by regulatory agencies like the U.S. Food and Drug Administration (FDA). wikipedia.org

Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. wikipedia.org The goal is to ensure final product quality by understanding and controlling the manufacturing process. mt.com The implementation of PAT can lead to reduced production cycle times, prevention of batch rejections, and the facilitation of continuous manufacturing. wikipedia.org

Real-time Monitoring Techniques: The application of PAT in the synthesis of complex active pharmaceutical ingredients (APIs) involves the use of in-line and on-line analytical instruments. thepharmamaster.comnih.gov Spectroscopic techniques are particularly valuable in this context:

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for real-time monitoring of reactant consumption and product formation in continuous flow chemistry. nih.govbeilstein-journals.org

Raman Spectroscopy: Provides molecular structure information and can be used to monitor crystallization processes and polymorphic forms.

Near-Infrared (NIR) Spectroscopy: Often employed for monitoring blending, granulation, and drying processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is being explored for real-time analysis of reaction kinetics and impurity formation in continuous manufacturing. rsc.org

These techniques, when integrated into a continuous manufacturing process, allow for immediate adjustments to process parameters, ensuring the consistent quality of the API and minimizing the formation of impurities like Linagliptin N-Boc Impurity. thepharmamaster.com The use of multiple PAT tools in a multi-step synthesis can provide a comprehensive, real-time understanding of the entire manufacturing process, from starting materials to the final API. nih.gov

| PAT Tool | Analytical Principle | Application in Real-time Monitoring |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules, providing a fingerprint of the chemical composition. | Monitoring reaction kinetics and conversion in real-time to ensure complete reactions and minimize residual starting materials. beilstein-journals.org |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. | In-line monitoring of crystallization processes to control particle size and polymorphic form, which can impact impurity inclusion. |

| NIR Spectroscopy | Measures the absorption of near-infrared light, sensitive to organic molecules. | Monitoring of blending uniformity, moisture content in granulation, and solvent levels in drying to prevent degradation. |

| Flow NMR Spectroscopy | Utilizes nuclear magnetic resonance in a continuous flow setup. | Detailed structural analysis of reactants, intermediates, and products in real-time to identify and quantify by-products. rsc.org |

Research into Impurity-Impurity Interactions and Their Implications

A largely unexplored yet potentially significant area of research is the interaction between different impurities within a drug substance or product. While the focus has traditionally been on the interaction of an impurity with the API or excipients, the potential for impurities to react with each other presents a new frontier in stability and safety assessment. pharmaguru.cosenieer.com

Theoretical Implications: The presence of multiple impurities, which can include unreacted starting materials, by-products, and degradation products, creates a complex chemical environment. acs.org There is a theoretical potential for these impurities to interact with one another, leading to the formation of new, unforeseen chemical entities. Such interactions could be influenced by factors such as temperature, humidity, and light exposure during storage. adventchembio.com

The implications of such interactions are manifold:

Formation of New Degradants: Impurity-impurity interactions could lead to the formation of new degradation products that were not predicted by forced degradation studies of the API alone.

Impact on Stability: These interactions could potentially accelerate the degradation of the API or other components of the drug product, thereby reducing its shelf-life.

Safety Concerns: The newly formed entities could have different toxicological profiles than the original impurities, potentially introducing new safety risks. nih.gov

Future Research Avenues: Given the current lack of extensive research in this area, future studies are needed to investigate the potential for impurity-impurity interactions. This research could involve:

Advanced Stability Studies: Designing stability studies that include mixtures of known impurities to observe any potential interactions over time.

Computational Modeling: Developing theoretical models to predict the likelihood and products of reactions between common pharmaceutical impurities under various conditions.

Sensitive Analytical Techniques: Utilizing high-resolution mass spectrometry and other advanced analytical techniques to detect and identify novel products formed from potential impurity-impurity interactions in stored drug samples.

Understanding these interactions is a crucial next step in ensuring the comprehensive quality and safety of pharmaceutical products. It represents a move towards a more holistic understanding of the chemical environment within a drug substance and product.

Conclusion

Summary of Key Research Findings on Linagliptin N-Boc Impurity

Linagliptin N-Boc Impurity is primarily identified as a process-related impurity and a key synthetic intermediate in the manufacturing of Linagliptin. researchgate.net It is a derivative where the amino group of the piperidine (B6355638) ring is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to allow for selective chemical reactions at other sites of the molecule. Unlike degradation products that form from the decomposition of the final drug substance under stress conditions such as heat, hydrolysis, or oxidation, research indicates that the N-Boc impurity is not a significant degradant. rasayanjournal.co.in Forced degradation studies performed on the Linagliptin active pharmaceutical ingredient (API) did not identify the N-Boc impurity, suggesting its origin is almost exclusively from the synthetic pathway. rasayanjournal.co.in

The chemical identity of this compound has been well-characterized, facilitating its use as a reference standard in analytical testing. spectrasynth.com

Table 1: Chemical Identity of Linagliptin N-Boc Impurity

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate | nih.gov |

| Synonyms | Linagliptin Related Compound B; N-Boc Linagliptin | |

| CAS Number | 668273-75-4 | spectrasynth.com |

| Molecular Formula | C₃₀H₃₆N₈O₄ | spectrasynth.com |

| Molecular Weight | 572.67 g/mol | nih.gov |

Analytical research has established validated methods for the detection and quantification of Linagliptin N-Boc Impurity. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose. rasayanjournal.co.in These methods are crucial for quality control, ensuring that the level of this impurity in the final drug substance is below the thresholds defined by regulatory bodies like the International Council on Harmonisation (ICH). rasayanjournal.co.inich.org One such study demonstrated a sensitive HPLC method with a Limit of Detection (LOD) of 0.015 ppm and a Limit of Quantification (LOQ) of 0.045 ppm for the N-Boc impurity. rasayanjournal.co.in

Table 2: Example of HPLC Method Parameters for Linagliptin N-Boc Impurity Analysis

| Parameter | Conditions | Source |

|---|---|---|

| Stationary Phase | Kromasil C18 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm) | rasayanjournal.co.in |

| Mobile Phase | Isocratic elution with 0.1% phosphoric acid (pH 2.5) and acetonitrile (B52724) | rasayanjournal.co.in |

| Flow Rate | 1.0 mL/min | rasayanjournal.co.in |

| Detection | PDA at 225 nm | rasayanjournal.co.in |

| Method Accuracy | Recoveries ranged from 100.83% to 101.61% | rasayanjournal.co.in |

Broader Implications for Pharmaceutical Impurity Research and Drug Development